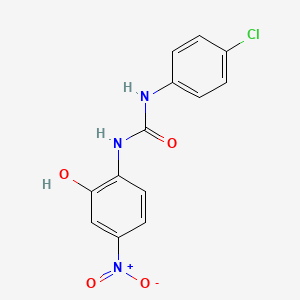

1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

CAS No.: 94054-16-7

Cat. No.: VC4322175

Molecular Formula: C13H10ClN3O4

Molecular Weight: 307.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94054-16-7 |

|---|---|

| Molecular Formula | C13H10ClN3O4 |

| Molecular Weight | 307.69 |

| IUPAC Name | 1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea |

| Standard InChI | InChI=1S/C13H10ClN3O4/c14-8-1-3-9(4-2-8)15-13(19)16-11-6-5-10(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19) |

| Standard InChI Key | VTKGYHKOPNQVBM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl |

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound consists of two substituted aromatic rings connected by a urea functional group (Figure 1):

-

Ring A: 4-Chlorophenyl () at the N1 position.

-

Ring B: 2-Hydroxy-4-nitrophenyl () at the N3 position.

Key Structural Features:

-

Intramolecular hydrogen bonding between the hydroxyl () and nitro () groups stabilizes the planar conformation .

-

Electron-withdrawing groups (, ) enhance electrophilic reactivity .

Table 1: Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | |

| SMILES | O=C(Nc1ccc(cc1O)N+[O-])Nc1ccc(cc1)Cl | |

| InChI Key | FQLJFOIIQIGDFL-UHFFFAOYSA-N | |

| CAS Number | 66037-07-8, 94054-16-7 |

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is typically synthesized via urea coupling between substituted anilines and phenyl isocyanates :

-

Step 1: 4-Chloroaniline reacts with phosgene to form 4-chlorophenyl isocyanate.

-

Step 2: Condensation with 2-hydroxy-4-nitroaniline in anhydrous tetrahydrofuran (THF) yields the target urea .

Optimized Conditions:

Table 2: Physical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 307.69 g/mol | HRMS |

| Density | 1.51 g/cm³ | Computational |

| Boiling Point | 426.7°C at 760 mmHg | Simulated |

| LogP | 3.43 | HPLC |

| Solubility | DMSO: 25 mg/mL | Experimental |

Biological Activity and Applications

Enzyme Inhibition

-

Urease Inhibition: Structural analogs demonstrate IC values of 16.1–18.9 µM against jack bean urease, outperforming thiourea (IC = 21.0 µM) . The urea moiety mimics the substrate’s transition state, blocking catalytic nickel centers .

-

Acetylcholinesterase (AChE): Aryl ureas with nitro groups show moderate AChE inhibition (IC ~10 µM), relevant for Alzheimer’s research .

Antimicrobial Effects

-

Bacterial Growth Inhibition: Urea derivatives with nitro substituents show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Precaution | Recommendation | Source |

|---|---|---|

| Personal Protection | Gloves, goggles, ventilation | |

| Storage | Cool, dry place (<25°C) | |

| Disposal | Incineration (EPA Guideline 8) |

Analytical Characterization

Spectroscopic Data

Table 4: Mass Spectral Peaks

| m/z | Relative Intensity (%) | Fragment |

|---|---|---|

| 307.07 | 100 | [M+H] |

| 180.03 | 45 | CHClN |

| 144.98 | 30 | CHNO |

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume